3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the difluorophenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluorophenyl moiety or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. The difluorophenyl moiety can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the difluorophenyl moiety, resulting in different chemical properties and biological activities.
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid: Contains only one fluorine atom, which can affect its reactivity and interactions.
3-(Boc-amino)-4-(3,4-difluorophenyl)butyric Acid: The position of the fluorine atoms can influence the compound’s properties and applications.
Uniqueness
3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is unique due to the specific positioning of the difluorophenyl moiety, which can enhance its chemical stability and biological activity. The presence of the Boc-protected amino group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OVMNRTGXXYWGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.